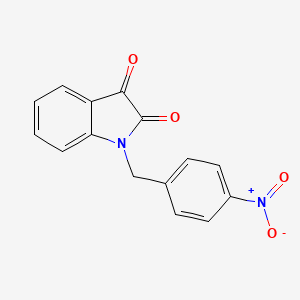
1-(4-nitrobenzyl)-1H-indole-2,3-dione
Übersicht
Beschreibung
The compound “1-(4-nitrobenzyl)-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic compound. The “4-nitrobenzyl” group is a common functional group in organic chemistry, often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “1-(4-nitrobenzyl)-1H-indole-2,3-dione” were not found, similar compounds are often synthesized through reactions involving nitrobenzyl bromide and various aromatic compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves analysis through techniques such as X-ray diffraction .Chemical Reactions Analysis
Nitrobenzyl compounds are known to undergo various chemical reactions, including oxidation and reduction . They can also participate in decarboxylation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties can vary widely among nitrobenzyl compounds. For example, 4-nitrobenzyl chloride is a solid with a melting point of 70-73 °C .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- A study by Söderberg et al. (2009) described a regiospecific synthesis of isatins (1H-indole-2,3-diones), like 1-(4-nitrobenzyl)-1H-indole-2,3-dione, starting from 1-halo-2-nitrobenzenes. This synthesis involves a palladium-catalyzed annulation, showcasing a method for creating such compounds efficiently (Söderberg, Gorugantula, Howerton, Petersen, & Dantale, 2009).
Anticancer Activity
- Kumar and Sharma (2022) synthesized derivatives of indole, including compounds similar to 1-(4-nitrobenzyl)-1H-indole-2,3-dione, and tested them for anticancer activity against the MCF-7 human breast cancer cell line. They found compounds with a nitro group to be particularly active in inhibiting topoisomerase-I enzyme (Kumar & Sharma, 2022).
Palladium-Catalyzed Reactions
- Cacchi and Fabrizi (2005) discussed the importance of palladium-catalyzed reactions in synthesizing and functionalizing indoles, a category that includes 1-(4-nitrobenzyl)-1H-indole-2,3-dione. This process is significant for producing biologically active compounds (Cacchi & Fabrizi, 2005).
Antituberculosis Activity
- Research by Karalı et al. (2007) showed that derivatives of 1H-indole-2,3-dione, which would include 1-(4-nitrobenzyl)-1H-indole-2,3-dione, possess significant in vitro antituberculosis activity against Mycobacterium tuberculosis (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Ozbey, Kovalishyn, & Dimoglo, 2007).
Chemosensor Applications
- A study by Fahmi et al. (2019) highlighted the use of 1H-indole-2,3-dione as a chemosensor agent, particularly for sensing Fe3+ ions. This opens avenues for using similar compounds in chemical sensing applications (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Biological and Pharmacological Properties
- Garden and Pinto (2001) reviewed the use of isatins (1H-indole-2,3-dione) in organic synthesis and their biological and pharmacological properties. This includes their role in synthesizing various heterocyclic compounds and as raw materials for drug synthesis (Garden & Pinto, 2001).
Fungicidal and Bactericidal Potency
- Singh and Nagpal (2005) synthesized indole-2,3-dione derivatives for potential use as eco-friendly fungicides and bactericides. They found certain derivatives to exhibit significant antimicrobial activity and low toxicity (Singh & Nagpal, 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)16(15(14)19)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSNEAMVFHNNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254521 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrobenzyl)-1H-indole-2,3-dione | |
CAS RN |
31541-33-0 | |
| Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31541-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



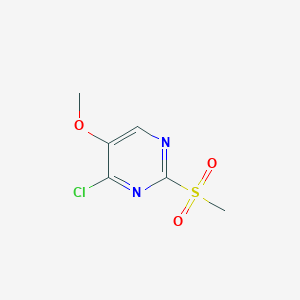
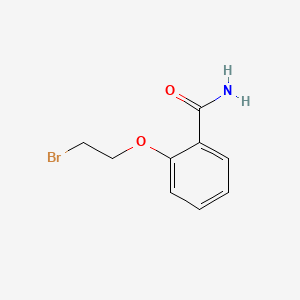
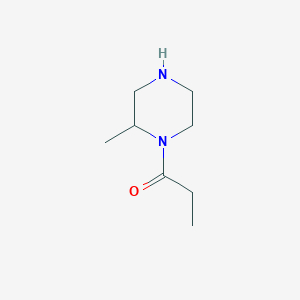
![4-oxo-4-{[(E)-3-phenyl-2-propenyl]oxy}butanoic acid](/img/structure/B3124040.png)
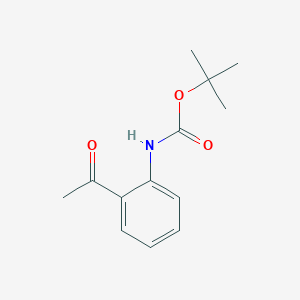
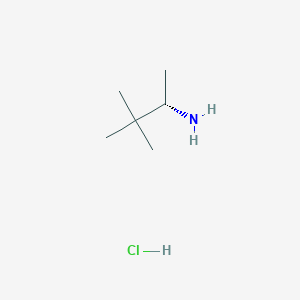
![4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B3124072.png)
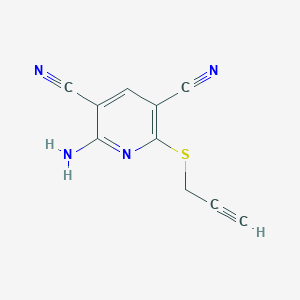
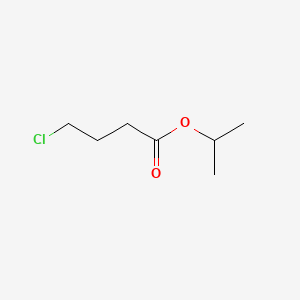
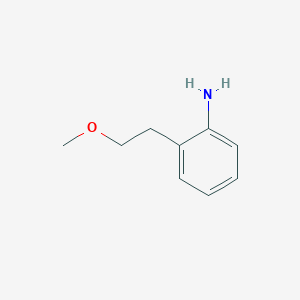
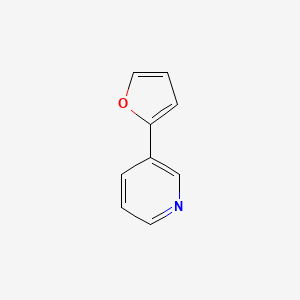
![(2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid](/img/structure/B3124114.png)
![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)
![4-{2-[(4-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3124127.png)